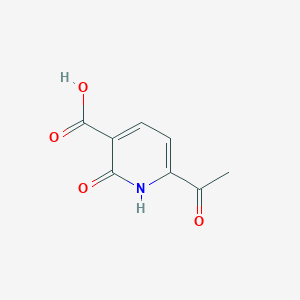
6-acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a derivative of nicotinic acid, which is known for its wide spectrum of biological activities.
准备方法
Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common due to the presence of reactive sites on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of alkyl halides and bases like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
6-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized as a complexing agent in various industrial processes.
作用机制
The mechanism of action of 6-acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to act as a chelating agent, forming complexes with metal ions. This property is crucial in its biological activities, where it can inhibit the growth of certain cancer cells by interfering with metal-dependent enzymes and pathways .
相似化合物的比较
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-1,2-dihydropyridine-3-carbonitrile
- 2-Oxo-1,2-dihydropyridine-4-carboxylic acid
Comparison: 6-Acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the acetyl group at the 6-position, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents .
生物活性
6-acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (C8H7NO4) is a heterocyclic compound with significant biological activity. This compound is a derivative of nicotinic acid and has garnered attention for its potential therapeutic applications. Its structure features a dihydropyridine ring with an acetyl and a carboxylic acid functional group, contributing to its diverse biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.
Antiviral Effects
The compound has also been investigated for its antiviral properties. A study highlighted its effectiveness against several viruses, including the herpes simplex virus (HSV) and hepatitis A virus (HAV). The antiviral mechanism may involve the inhibition of viral replication and interference with viral entry into host cells . The compound's structural features are thought to enhance its interaction with viral proteins, leading to reduced viral load in infected cells.
Anticancer Activity
Recent research has explored the anticancer potential of this compound. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including glioma and breast cancer cells. The compound appears to activate apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
Case Study: Glioma Cell Lines
A significant study investigated the effects of this compound on C6 rat glioma cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting glioblastoma .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. Key aspects influencing its activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Acetyl group | Enhances lipophilicity, aiding membrane penetration |
| Dihydropyridine ring | Essential for receptor binding and biological activity |
| Carboxylic acid group | Contributes to solubility and interaction with biological targets |
属性
IUPAC Name |
6-acetyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4(10)6-3-2-5(8(12)13)7(11)9-6/h2-3H,1H3,(H,9,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMNDMRAJGRXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














